molecular formula C14H13NO2 B2530475 (2E,4E)-5-(1H-indol-3-yl)-3-methylpenta-2,4-dienoic acid CAS No. 1431320-18-1

(2E,4E)-5-(1H-indol-3-yl)-3-methylpenta-2,4-dienoic acid

Cat. No.: B2530475
CAS No.: 1431320-18-1
M. Wt: 227.263
InChI Key: MYZOWPQEARTBQG-LQPGMRSMSA-N
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Description

(2E,4E)-5-(1H-indol-3-yl)-3-methylpenta-2,4-dienoic acid is a compound that belongs to the family of indole derivatives Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4E)-5-(1H-indol-3-yl)-3-methylpenta-2,4-dienoic acid typically involves multicomponent reactions (MCRs) which are known for their efficiency and sustainability. One common method involves the use of 1H-indole-3-carbaldehyde as a precursor. This compound can undergo a series of reactions including cycloaddition, dehydration, and oxidative aromatization to form the desired product . The reaction conditions often involve the use of greener solvents and oxidants like O2 to minimize environmental impact.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters ensures the efficient production of this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

(2E,4E)-5-(1H-indol-3-yl)-3-methylpenta-2,4-dienoic acid can undergo various types of chemical reactions including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced compounds, and various substituted indole derivatives. These products can have different biological and chemical properties, making them useful in various applications.

Scientific Research Applications

(2E,4E)-5-(1H-indol-3-yl)-3-methylpenta-2,4-dienoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2E,4E)-5-(1H-indol-3-yl)-3-methylpenta-2,4-dienoic acid involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This compound can affect signaling pathways involved in cell growth, apoptosis, and inflammation, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as:

Uniqueness

What sets (2E,4E)-5-(1H-indol-3-yl)-3-methylpenta-2,4-dienoic acid apart is its unique structure that combines the indole ring with a conjugated diene system. This structure imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2E,4E)-5-(1H-indol-3-yl)-3-methylpenta-2,4-dienoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-10(8-14(16)17)6-7-11-9-15-13-5-3-2-4-12(11)13/h2-9,15H,1H3,(H,16,17)/b7-6+,10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYZOWPQEARTBQG-LQPGMRSMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)C=CC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)O)/C=C/C1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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